molecular formula C4H12N2 B021762 N,N'-Dimethylethylenediamine CAS No. 110-70-3

N,N'-Dimethylethylenediamine

Cat. No.: B021762
CAS No.: 110-70-3
M. Wt: 88.15 g/mol
InChI Key: KVKFRMCSXWQSNT-UHFFFAOYSA-N
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Description

N,N’-Dimethylethylenediamine is an organic compound with the chemical formula C4H12N2. It is a colorless liquid with a fishy odor and features two secondary amine functional groups. The compound is known for its versatility in various chemical reactions and applications, particularly in coordination chemistry and organic synthesis .

Mechanism of Action

Target of Action

N,N’-Dimethylethylenediamine (DMEDA) is an organic compound that features two secondary amine functional groups . It primarily targets metal ions, acting as a chelating agent for the preparation of metal complexes . Some of these complexes function as homogeneous catalysts .

Mode of Action

DMEDA interacts with its targets (metal ions) through its two secondary amine functional groups . These groups can donate electron pairs to the metal ions, forming coordinate covalent bonds. This interaction results in the formation of metal-amine complexes .

Biochemical Pathways

It is known that dmeda is used as a precursor to imidazolidines by condensation with ketones or aldehydes . This suggests that DMEDA may influence pathways involving these compounds.

Result of Action

The primary result of DMEDA’s action is the formation of metal-amine complexes . These complexes can function as catalysts, potentially enhancing the rate of certain chemical reactions . In addition, DMEDA can be used to synthesize imidazolidines , which are a type of heterocyclic compound with various potential applications.

Action Environment

The action, efficacy, and stability of DMEDA can be influenced by various environmental factors. For example, the presence and concentration of metal ions in the environment can affect the extent to which DMEDA forms metal-amine complexes . Additionally, factors such as temperature, pH, and the presence of other chemicals can also influence the stability and activity of DMEDA.

Preparation Methods

N,N’-Dimethylethylenediamine can be synthesized through several methods. One common synthetic route involves the reaction of ethylenediamine with formaldehyde and formic acid. This reaction typically occurs under mild conditions and yields N,N’-Dimethylethylenediamine as the primary product . Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield .

Chemical Reactions Analysis

N,N’-Dimethylethylenediamine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include copper (I) halides for C-N coupling and ketones or aldehydes for condensation reactions. Major products formed from these reactions include metal complexes and imidazolidines .

Comparison with Similar Compounds

N,N’-Dimethylethylenediamine can be compared with other similar compounds such as:

  • 1,1-Dimethylethylenediamine
  • Dimethylaminopropylamine
  • N,N-Diethylethylenediamine

These compounds share similar structural features but differ in their reactivity and applications. N,N’-Dimethylethylenediamine is unique due to its dual functionality as a ligand and a catalyst, making it highly versatile in various chemical processes .

Properties

IUPAC Name

N,N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2/c1-5-3-4-6-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKFRMCSXWQSNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058730
Record name N,N'-Dimethylethane-1,2-diamine
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Molecular Weight

88.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Dimethylethylenediamine
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Vapor Pressure

20.6 [mmHg]
Record name Dimethylethylenediamine
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CAS No.

110-70-3
Record name N,N′-Dimethylethylenediamine
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Record name Dimethylethylenediamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ethanediamine, N1,N2-dimethyl-
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Record name N,N'-Dimethylethane-1,2-diamine
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Record name N,N'-dimethylethylenediamine
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Record name N,N'-DIMETHYLETHANE-1,2-DIAMINE
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Synthesis routes and methods I

Procedure details

Nine 15 mL test tubes with screw threads were equipped with one 10×3 mm Teflon-coated stirring bar each and charged with K3PO4 (430 mg, 2.03 mmol) and one of the following copper sources: 1) copper powder, bronze (Aldrich, 99%; 3.2 mg, 0.050 mmol); 2) CuI (Strem, 98%; 9.6 mg, 0.050 mmol); 3) CuCl (Strem, 97+%; 5.0 mg, 0.050 mmol); 4) CuSCN (Aldrich, 98+%; 6.1 mg, 0.050 mmol); 5) Cu2O (Alfa Aesar, 99%; 3.6 mg, 0.025 mmol); 6) CuCl2 (Strem, 98%; 6.8 mg, 0.051 mmol); 7) CuSO4.5H2O (Aldrich, 98+%; 12.5 mg, 0.0501 mmol); 8) Cu(OAc)2 (Strem, 99%; 9.1 mg, 0.050 mmol); 9) Cu(II) acetylacetonate (Lancaster, 98%; 13.1 mg, 0.0500 mmol). Each test tube was closed with an open-top screw cap fitted with a Teflon-lined silicon rubber septum, evacuated through a 21-gauge needle, and then backfilled with argon. Meanwhile, a stock solution of 5-iodo-m-xylene (2.16 mL, 15.0 mmol), N-methylformamide (1.06 mL, 18.1 mmol), N,N′-dimethylethylenediamine (160 μL, 1.50 mmol) and dodecane (internal GC standard, 0.68 mL) in toluene (15 mL) was prepared in a 25 mL pear-shaped flask under argon. To each test tube was added 1.28 mL of the stock solution containing 1.0 mmol of 5-iodo-m-xylene, 1.2 mmol of N-methylformamide, 0.10 mmol of N,N′-dimethylethylenediamine using a syringe. The top of the septum was then covered with a dab of vacuum grease to seal the injection spot. The reaction mixtures in the test tubes were stirred in a 80±5° C. oil bath for 7 h. The test tubes were then allowed to reach room temperature, the screw caps were removed, and ethyl acetate (2 mL) was added. A 50–100 μL sample of the supernatant solution from each test tube was diluted with ethyl acetate (1 mL) and the resulting solutions were analyzed by GC. The results are reported in FIG. 21.
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
CuCl2
Quantity
6.8 mg
Type
reactant
Reaction Step Two
[Compound]
Name
CuSO4.5H2O
Quantity
12.5 mg
Type
reactant
Reaction Step Three
[Compound]
Name
Cu(II) acetylacetonate
Quantity
13.1 mg
Type
reactant
Reaction Step Four
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
stock solution
Quantity
1.28 mL
Type
reactant
Reaction Step Six
Quantity
1 mmol
Type
reactant
Reaction Step Seven
Quantity
1.2 mmol
Type
reactant
Reaction Step Seven
Quantity
0.1 mmol
Type
reactant
Reaction Step Seven
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight
Name
CuI
Quantity
9.6 mg
Type
catalyst
Reaction Step Nine
Name
CuCl
Quantity
5 mg
Type
catalyst
Reaction Step Ten
Quantity
9.1 mg
Type
catalyst
Reaction Step Eleven
[Compound]
Name
Nine
Quantity
15 mL
Type
reactant
Reaction Step Twelve
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
K3PO4
Quantity
430 mg
Type
reactant
Reaction Step Thirteen
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Thirteen
[Compound]
Name
bronze
Quantity
3.2 mg
Type
reactant
Reaction Step Fourteen
[Compound]
Name
CuSCN
Quantity
6.1 mg
Type
reactant
Reaction Step Fifteen
[Compound]
Name
Cu2O
Quantity
3.6 mg
Type
reactant
Reaction Step 16

Synthesis routes and methods II

Procedure details

Nine 15 mL test tubes with screw threads were equipped with one 10×3 mm Teflon-coated stirring bar each and charged with K3PO4 (430 mg, 2.03 mmol) and one of the following copper sources: 1) copper powder, bronze (Aldrich, 99%; 3.2 mg, 0.050 mmol); 2) CuI (Strem, 98%; 9.6 mg, 0.050 mmol); 3) CuCl (Strem, 97+%; 5.0 mg, 0.050 mmol); 4) CuSCN (Aldrich, 98+%; 6.1 mg, 0.050 mmol); 5) CU2O (Alfa Aesar, 99%; 3.6 mg, 0.025 mmol); 6) CUCl2 (Strem, 98%; 6.8 mg, 0.051 mmol); 7) CuSO45H2O (Aldrich, 98+%; 12.5 mg, 0.0501 mmol); 8) Cu(OAc)2 (Strem, 99%; 9.1 mg, 0.050 mmol); 9) Cu(II) acetylacetonate (Lancaster, 98%; 13.1 mg, 0.0500 mmol). Each test tube was closed with an open-top screw cap fitted with a Teflon-lined silicon rubber septum, evacuated through a 21-gauge needle, and then backfilled with argon. Meanwhile, a stock solution of 5-iodo-m-xylene (2.16 mL, 15.0 mmol), N-methylformamide (1.06 mL, 18.1 mmol), N,N′-dimethylethylenediamine (160 μL, 1.50 mmol) and dodecane (internal GC standard, 0.68 mL) in toluene (15 mL) was prepared in a 25 mL pear-shaped flask under argon. To each test tube was added 1.28 mL of the stock solution containing 1.0 mmol of 5-iodo-m-xylene, 1.2 mmol of N-methylformamide, 0.10 mmol of N,N′-dimethylethylenediamine using a syringe. The top of the septum was then covered with a dab of vacuum grease to seal the injection spot. The reaction mixtures in the test tubes were stirred in a 80±5° C. oil bath for 7 h. The test tubes were then allowed to reach room temperature, the screw caps were removed, and ethyl acetate (2 mL) was added. A 50-100 μL sample of the supernatant solution from each test tube was diluted with ethyl acetate (1 mL) and the resulting solutions were analyzed by GC. The results are reported in FIG. 21.
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
Cu(II) acetylacetonate
Quantity
13.1 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
stock solution
Quantity
1.28 mL
Type
reactant
Reaction Step Four
Quantity
1 mmol
Type
reactant
Reaction Step Five
Quantity
1.2 mmol
Type
reactant
Reaction Step Five
Quantity
0.1 mmol
Type
reactant
Reaction Step Five
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
CuI
Quantity
9.6 mg
Type
catalyst
Reaction Step Seven
Name
CuCl
Quantity
5 mg
Type
catalyst
Reaction Step Eight
Quantity
9.1 mg
Type
catalyst
Reaction Step Nine
[Compound]
Name
Nine
Quantity
15 mL
Type
reactant
Reaction Step Ten
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
K3PO4
Quantity
430 mg
Type
reactant
Reaction Step Eleven
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eleven
[Compound]
Name
bronze
Quantity
3.2 mg
Type
reactant
Reaction Step Twelve
[Compound]
Name
CuSCN
Quantity
6.1 mg
Type
reactant
Reaction Step Thirteen
[Compound]
Name
CUCl2
Quantity
6.8 mg
Type
reactant
Reaction Step Fourteen

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N'-Dimethylethylenediamine
Reactant of Route 2
N,N'-Dimethylethylenediamine
Reactant of Route 3
N,N'-Dimethylethylenediamine
Reactant of Route 4
N,N'-Dimethylethylenediamine
Reactant of Route 5
N,N'-Dimethylethylenediamine
Reactant of Route 6
Reactant of Route 6
N,N'-Dimethylethylenediamine

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